An In-depth Technical Guide to 5-Bromoisothiazole: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 5-Bromoisothiazole: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromoisothiazole (CAS No: 54390-97-5), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into the core chemical and physical properties of 5-Bromoisothiazole, detailed synthesis methodologies, and its reactivity profile, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Furthermore, this guide explores its current and potential applications in drug discovery and highlights critical safety and handling information. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals working with this important chemical entity.
Introduction: The Isothiazole Scaffold and the Significance of 5-Bromoisothiazole
The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. The unique electronic properties conferred by the heteroatoms, combined with the potential for diverse substitution patterns, make isothiazole derivatives attractive candidates for drug design.
5-Bromoisothiazole, specifically, serves as a key synthetic intermediate. The bromine atom at the 5-position provides a reactive handle for the introduction of various functional groups, most notably through carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Core Properties of 5-Bromoisothiazole
A thorough understanding of the physicochemical properties of 5-Bromoisothiazole is essential for its effective use in synthesis and other applications.
Chemical and Physical Data
| Property | Value | Source/Reference |
| CAS Number | 54390-97-5 | [1][2] |
| Molecular Formula | C₃H₂BrNS | [1][2] |
| Molecular Weight | 164.03 g/mol | [1] |
| IUPAC Name | 5-bromo-1,2-thiazole | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| Melting Point | Predicted: ~16-17 °C | |
| Boiling Point | Predicted: ~183 °C at 760 mmHg | |
| Solubility | Predicted to be soluble in polar aprotic and polar protic solvents. |
Note on Isomeric Confusion: It is critical to distinguish 5-Bromoisothiazole (CAS: 54390-97-5) from its isomer 5-Bromothiazole (CAS: 3034-55-7). Many commercial suppliers and databases can cause confusion between the two. Always verify the CAS number to ensure the correct reagent is being used.
Synthesis of 5-Bromoisothiazole
The synthesis of 5-Bromoisothiazole can be approached through several routes, primarily involving the construction of the isothiazole ring followed by bromination, or the direct bromination of a pre-formed isothiazole. While a definitive, high-yielding, and scalable protocol is not extensively detailed in publicly available literature, the following represents a plausible and chemically sound approach derived from general isothiazole synthesis.[3]
Retrosynthetic Analysis
A logical retrosynthetic approach to 5-Bromoisothiazole could start from a suitable precursor that allows for the formation of the N-S bond and subsequent bromination.
Caption: Retrosynthetic pathways for 5-Bromoisothiazole.
Proposed Synthetic Protocol: From 3-Aminoisothiazole
This protocol is based on the well-established Sandmeyer-type reaction, a common method for converting amino groups on heterocyclic rings to halides.
Step 1: Diazotization of 3-Aminoisothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminoisothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-10 eq).
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
Step 2: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%).
-
Addition: Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Extract the aqueous layer with the organic solvent (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-Bromoisothiazole.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for the successful formation and subsequent reaction of the diazonium intermediate.
-
Copper(I) Bromide Catalyst: CuBr facilitates the substitution of the diazonium group with a bromide ion. This is a classic Sandmeyer reaction condition.
-
Aqueous Work-up: The work-up procedure is designed to remove inorganic salts and acidic residues from the reaction mixture. The basic wash with sodium bicarbonate neutralizes any remaining acid.
Reactivity of 5-Bromoisothiazole in Cross-Coupling Reactions
The C-Br bond at the 5-position of the isothiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable synthon for creating more complex molecules.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[5][6]
Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromoisothiazole.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromoisothiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium.[7][8]
Caption: General scheme for the Stille coupling of 5-Bromoisothiazole.
Generalized Protocol for Stille Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 5-Bromoisothiazole (1.0 eq), the organostannane reagent (e.g., an aryltributylstannane, 1.1-1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or DMF.
-
Reaction: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture. To remove the toxic tin byproducts, an aqueous KF solution is often used during the work-up. Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Note on Stille Coupling: While effective, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks of this method.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper.
Caption: General scheme for the Sonogashira coupling of 5-Bromoisothiazole.
Generalized Protocol for Sonogashira Coupling:
-
Reaction Setup: To a Schlenk flask, add 5-Bromoisothiazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Reagent and Solvent Addition: Evacuate and backfill with an inert gas. Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. Purify the residue by column chromatography.
Applications in Medicinal Chemistry
While specific marketed drugs containing the 5-Bromoisothiazole core are not readily identifiable, the isothiazole scaffold is present in a number of compounds with therapeutic potential. Patent literature reveals that isothiazole derivatives are being explored for a range of indications.
-
Anticancer Agents: Several patents describe isothiazole derivatives as potential anticancer agents.[9] The ability to functionalize the isothiazole ring via the bromo-substituent allows for the synthesis of libraries of compounds for screening against various cancer cell lines and protein targets.
-
Anti-infective Agents: The isothiazole nucleus is also found in compounds with antibacterial and antifungal properties.[10] 5-Bromoisothiazole can serve as a starting point for the synthesis of novel anti-infective agents.
-
Antiviral Agents: Recent patent literature highlights the potential of thiazole and isothiazole derivatives as antiviral agents, including activity against hepatitis B and C, and coronaviruses.[11][12][13]
The versatility of 5-Bromoisothiazole in cross-coupling reactions makes it a valuable tool for medicinal chemists to rapidly generate diverse libraries of isothiazole-containing compounds for biological evaluation.
Safety and Handling
5-Bromoisothiazole is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification
Based on available data, 5-Bromoisothiazole is classified as:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with larger quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
5-Bromoisothiazole is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its key feature is the reactive bromine atom at the 5-position, which allows for a wide range of functionalization through modern cross-coupling methodologies. While there are some challenges, such as potential confusion with its thiazole isomer and the need for careful handling due to its hazardous nature, a solid understanding of its properties, synthesis, and reactivity can unlock its full potential for the development of novel and complex molecules. This guide has provided a comprehensive overview to aid researchers in the effective and safe utilization of 5-Bromoisothiazole in their work.
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